(3E)-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes both indole and triazinoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the triazinoindole moiety through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the triazinoindole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(3E)-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (3E)-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Other Indole Derivatives: Compounds with similar indole cores but different substituents.
Uniqueness
What sets (3E)-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its combination of indole and triazinoindole moieties, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H11N7O |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
3-(5H-[1,2,4]triazino[5,6-b]indol-3-yldiazenyl)-1H-indol-2-ol |
InChI |
InChI=1S/C17H11N7O/c25-16-14(10-6-2-4-8-12(10)19-16)22-24-17-20-15-13(21-23-17)9-5-1-3-7-11(9)18-15/h1-8,19,25H,(H,18,20,23) |
InChI Key |
QNXHUUUTXULKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
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